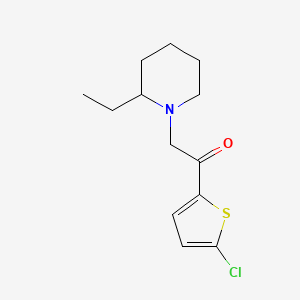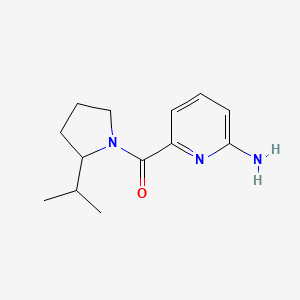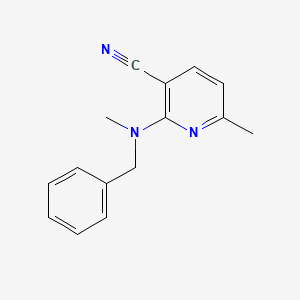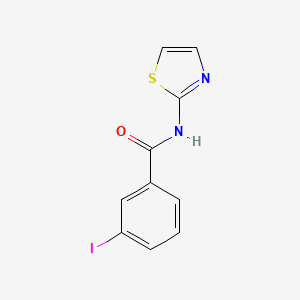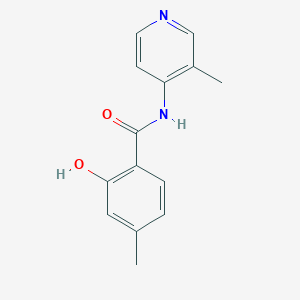
2-Cyclopropyl-1-(4,5-dimethoxy-2-methylphenyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopropyl-1-(4,5-dimethoxy-2-methylphenyl)ethan-1-ol is an organic compound with the molecular formula C14H20O3 This compound features a cyclopropyl group attached to an ethan-1-ol backbone, which is further substituted with a 4,5-dimethoxy-2-methylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-1-(4,5-dimethoxy-2-methylphenyl)ethan-1-ol typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents such as diazomethane or Simmons-Smith reagents.
Attachment of the Ethan-1-ol Backbone: This step involves the formation of the ethan-1-ol backbone, which can be achieved through various organic reactions, such as Grignard reactions or reduction of carbonyl compounds.
Substitution with the 4,5-Dimethoxy-2-Methylphenyl Group: The final step involves the substitution of the ethan-1-ol backbone with the 4,5-dimethoxy-2-methylphenyl group, which can be achieved through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. This could include the use of continuous flow reactors, advanced catalysts, and efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclopropyl-1-(4,5-dimethoxy-2-methylphenyl)ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
2-Cyclopropyl-1-(4,5-dimethoxy-2-methylphenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 2-Cyclopropyl-1-(4,5-dimethoxy-2-methylphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Affecting Signal Transduction: Influencing intracellular signaling pathways that regulate various cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dimethoxy-4-methylphenylcyclopropylamine: A compound with a similar phenyl and cyclopropyl structure but different functional groups.
4,5-Dimethoxy-2-methylphenylmethanol: Similar aromatic structure with different substituents.
Uniqueness
2-Cyclopropyl-1-(4,5-dimethoxy-2-methylphenyl)ethan-1-ol is unique due to the combination of its cyclopropyl group and methoxy-substituted aromatic ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C14H20O3 |
|---|---|
Peso molecular |
236.31 g/mol |
Nombre IUPAC |
2-cyclopropyl-1-(4,5-dimethoxy-2-methylphenyl)ethanol |
InChI |
InChI=1S/C14H20O3/c1-9-6-13(16-2)14(17-3)8-11(9)12(15)7-10-4-5-10/h6,8,10,12,15H,4-5,7H2,1-3H3 |
Clave InChI |
ODPXKVSVBALMPS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1C(CC2CC2)O)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


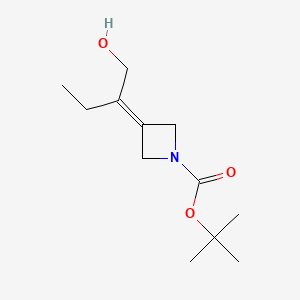
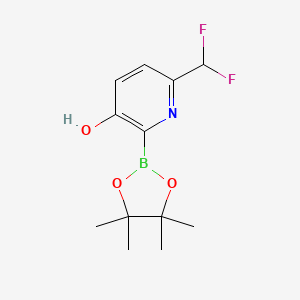

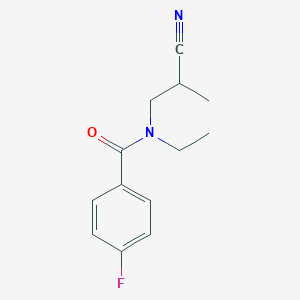
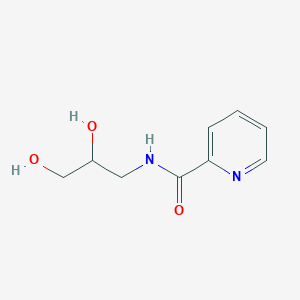

![tert-Butyl 2'-(((trifluoromethyl)sulfonyl)oxy)-5',6'-dihydrospiro[piperidine-4,4'-pyrrolo[1,2-b]pyrazole]-1-carboxylate](/img/structure/B14899869.png)
![Tert-butyl (S)-8-bromo-5-oxo-1,2,4,4a,5,6-hexahydro-3H-pyrazino[1,2-a]quinoxaline-3-carboxylate](/img/structure/B14899870.png)
